1,2-Dibromo-3,5-difluorobenzene
Overview
Description
1,2-Dibromo-3,5-difluorobenzene is an organic compound with the molecular formula C6H2Br2F2. It is a derivative of benzene, where two bromine atoms and two fluorine atoms are substituted at the 1,2 and 3,5 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3,5-difluorobenzene can be synthesized through the bromination of 3,5-difluoroaniline, followed by diazotization and deamination processes. The reaction involves the use of bromine and sodium nitrite in acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled temperature and pressure conditions. The use of catalysts and specific solvents can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-3,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is used in Sonogashira and Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Sonogashira Coupling: Utilizes palladium catalysts and copper co-catalysts in the presence of an amine base.
Suzuki-Miyaura Coupling: Involves the use of palladium catalysts and boronic acids under basic conditions.
Major Products Formed:
Mono- and Diethynyl Substituted Derivatives: Formed through Sonogashira coupling.
Fluorinated Para-terphenyls: Produced via Suzuki-Miyaura coupling.
Scientific Research Applications
1,2-Dibromo-3,5-difluorobenzene is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of liquid crystals, polymers, and organic light-emitting diodes (OLEDs).
Pharmaceuticals: Acts as an intermediate in the synthesis of medicinal compounds.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-3,5-difluorobenzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atoms act as leaving groups, allowing the compound to participate in various substitution reactions. The presence of fluorine atoms enhances the compound’s reactivity by stabilizing the intermediate species formed during the reactions .
Comparison with Similar Compounds
- 1,2-Dibromo-3-fluorobenzene
- 1,4-Dibromo-2,5-difluorobenzene
- 1,3-Dibromo-2,5-difluorobenzene
Uniqueness: 1,2-Dibromo-3,5-difluorobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other bromofluorobenzene derivatives. The combination of bromine and fluorine atoms at these positions allows for selective reactions and applications in various fields .
Properties
IUPAC Name |
1,2-dibromo-3,5-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABNJPUNFZFOJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90905919 | |
Record name | 1,2-Dibromo-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90905919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139215-43-3, 10105-60-9 | |
Record name | 1,2-Dibromo-3,5-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139215-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dibromo-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90905919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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